![molecular formula C12H11BrO2 B2502520 1-Bromo-2,7-dimethoxynaphthalene CAS No. 4614-11-3](/img/structure/B2502520.png)
1-Bromo-2,7-dimethoxynaphthalene
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Overview
Description
1-Bromo-2,7-dimethoxynaphthalene is an intermediate used in the preparation of binaphthalene derivatives . It has been employed as a matrix to investigate the structure of polymetallic porphyrins .
Synthesis Analysis
1-Bromo-2,7-dimethoxynaphthalene is a valuable intermediate in organic synthesis due to the presence of both a reactive bromine atom and two methoxy groups. The bromine atom can be readily substituted with various nucleophiles, enabling the introduction of diverse functional groups.Molecular Structure Analysis
The molecular formula of 1-Bromo-2,7-dimethoxynaphthalene is C12H11BrO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been involved in several reactions. For instance, when treated with bromine at 20°C, the C-1 carbon was brominated selectively to produce a compound in 91% yield . Other reactions include treatment with aluminum tri-bromide , N-Bromosuccinimide , and bromine in chloroform .Physical And Chemical Properties Analysis
The molecular weight of 1-Bromo-2,7-dimethoxynaphthalene is 267.12 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Catalyst Synthesis
“1-Bromo-2,7-dimethoxynaphthalene” is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . This application is significant in the field of organic chemistry where enantioselective reactions are crucial for the synthesis of chiral molecules.
Preparation of Biaryls or Biheterocycles
This compound can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are important structural motifs in many natural products and pharmaceuticals.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
2,7-Dimethoxynaphthalene, a related compound, has been employed as a matrix to investigate the structure of polymetallic porphyrins via matrix-assisted laser desorption/ionization . Although not directly involving “1-Bromo-2,7-dimethoxynaphthalene”, this application suggests potential uses in analytical chemistry.
Synthesis of Peri-Aroylnaphthalene Compounds
2,7-Dimethoxynaphthalene has also been used in the synthesis of peri-aroylnaphthalene compounds via elective electrophilic aromatic aroylation . This indicates that “1-Bromo-2,7-dimethoxynaphthalene” could potentially be used in similar synthetic routes.
Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol
Another application of 2,7-Dimethoxynaphthalene is in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol . This suggests that “1-Bromo-2,7-dimethoxynaphthalene” could be used in the synthesis of similar compounds.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2,7-dimethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOLBKUHCXXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,7-dimethoxynaphthalene |
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